molecular formula C6H13NOS B1264075 5-Methylthiopentanaldoxime

5-Methylthiopentanaldoxime

Cat. No. B1264075
M. Wt: 147.24 g/mol
InChI Key: KNFFJJFEYQLINT-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(methylsulfanyl)pentanal oxime is a 5-(methylsulfanyl)pentanal oxime in which the oxime moiety has E configuration. It is an omega-(methylsulfanyl)-(E)-alkanal oxime and a 5-(methylsulfanyl)pentanal oxime.

Scientific Research Applications

Biochemical Research

5-Methylthiopentanaldoxime is involved in the biochemical pathways of certain natural compounds. For instance, it's a precursor in the biosynthesis of aliphatic glucosinolates in Arabidopsis thaliana. Cytochrome P450 CYP79F1 catalyzes the formation of 5-methylthiopentanaldoxime from dihomomethionine and trihomomethionine. This process is vital for the production of major glucosinolates in A. thaliana leaves, such as 4-methylthiobutylglucosinolate and 4-methylsulfinylbutylglucosinolate, which play a role in plant interactions with pests and may have chemoprotective properties against cancer (Hansen et al., 2001).

Cancer Research

In the context of cancer research, various compounds structurally related to 5-methylthiopentanaldoxime, like 5-azacytidine and 5-aza-2′-deoxycytidine, have been studied for their effects on DNA methylation, a key process in gene expression regulation. These compounds are known for their ability to inhibit DNA methylation, and thus, they can reactivate tumor suppressor genes silenced by aberrant methylation, offering a potential therapeutic pathway in cancer treatment (Christman, 2002).

Antimicrobial and Antiparasitic Research

5'-Alkyl-substituted analogs of 5'-methylthioadenosine, a compound related to 5-methylthiopentanaldoxime, have been explored for their potential as antimicrobial and antiparasitic agents. For instance, certain analogs have shown trypanocidal activity, being effective against Trypanosoma brucei brucei, which causes sleeping sickness (Bacchi et al., 1991).

Metabolic Research

Studies have also investigated compounds similar to 5-methylthiopentanaldoxime in metabolic research. For example, methylglyoxal, an alpha-oxoaldehyde, can modify arginine and lysine residues in proteins, forming advanced glycation end-products. These modifications are associated with complications of diabetes and neurodegenerative diseases (Nemet et al., 2006).

Drug Resistance Research

Research on DNA methylation inhibitors, which share a structural similarity with 5-methylthiopentanaldoxime, has contributed significantly to understanding drug resistance in cancer. These inhibitors, like 5-azacytidine and 5-aza-2′-deoxycytidine, help in reactivating silenced genes in cancer cells and have been studied to overcome drug resistance mechanisms (Murgo, 2005).

properties

Product Name

5-Methylthiopentanaldoxime

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

(NE)-N-(5-methylsulfanylpentylidene)hydroxylamine

InChI

InChI=1S/C6H13NOS/c1-9-6-4-2-3-5-7-8/h5,8H,2-4,6H2,1H3/b7-5+

InChI Key

KNFFJJFEYQLINT-FNORWQNLSA-N

Isomeric SMILES

CSCCCC/C=N/O

SMILES

CSCCCCC=NO

Canonical SMILES

CSCCCCC=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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